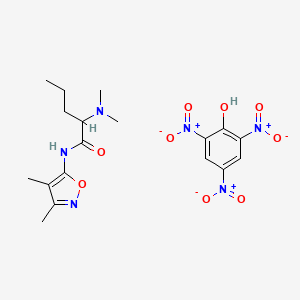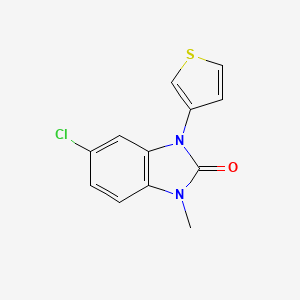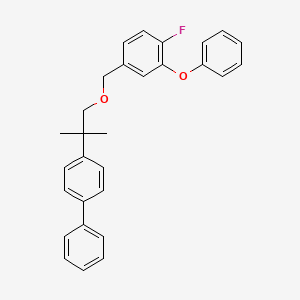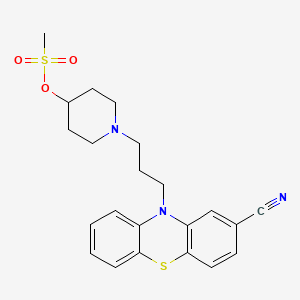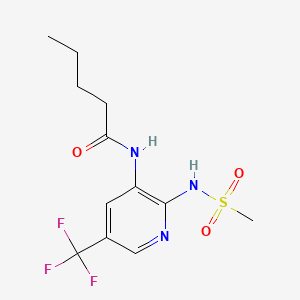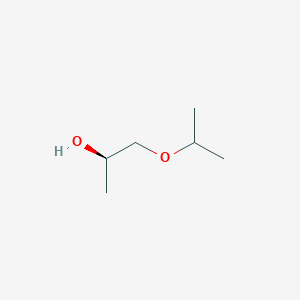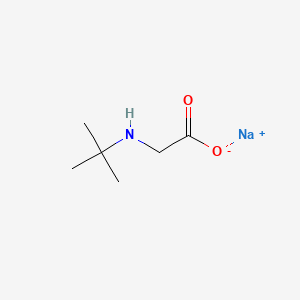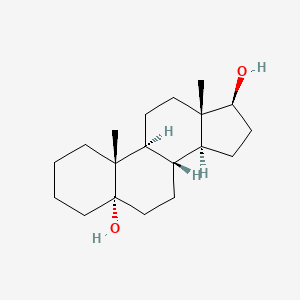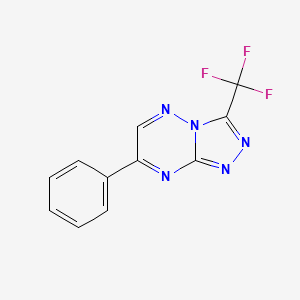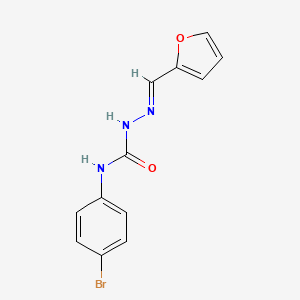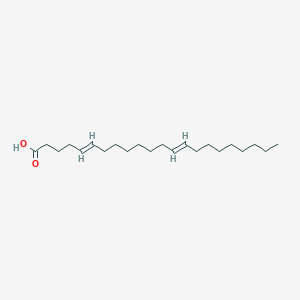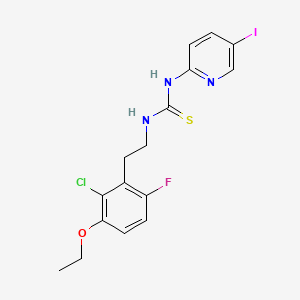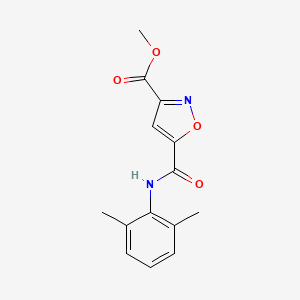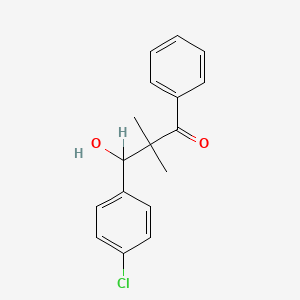
1-Propanone, 3-(4-chlorophenyl)-2,2-dimethyl-3-hydroxy-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NIOSH/UG9366400” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its significance in various industrial and scientific applications, particularly in occupational safety and health contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/UG9366400” involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and efficacy of the compound. The synthetic routes typically involve a series of chemical reactions that convert raw materials into the desired compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound.
Industrial Production Methods: In industrial settings, the production of “NIOSH/UG9366400” is scaled up to meet the demand. This involves the use of large-scale reactors and advanced production techniques. The industrial production methods are designed to be efficient and cost-effective while maintaining high standards of safety and environmental compliance.
Análisis De Reacciones Químicas
Types of Reactions: “NIOSH/UG9366400” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to the compound’s behavior and applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/UG9366400” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “NIOSH/UG9366400” depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and scientific applications.
Aplicaciones Científicas De Investigación
“NIOSH/UG9366400” has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is utilized in studies involving cellular and molecular mechanisms. In medicine, “NIOSH/UG9366400” is investigated for its potential therapeutic effects. In industry, it is employed in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which “NIOSH/UG9366400” exerts its effects involves specific molecular targets and pathways. The compound interacts with certain enzymes or receptors, leading to a cascade of biochemical events. These interactions are crucial for the compound’s biological and chemical activities.
Propiedades
Número CAS |
75990-53-3 |
|---|---|
Fórmula molecular |
C17H17ClO2 |
Peso molecular |
288.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17ClO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
Clave InChI |
RRXGBJQPEBLUDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


